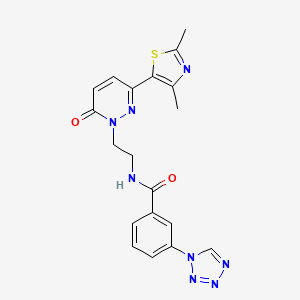
1-(3,5-difluorobenzyl)-5-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of related compounds involves various organic synthesis techniques, including the use of catalysts and specific reaction conditions to achieve the desired molecular architecture. For example, the synthesis and crystal structure of a compound with a similar structure involving fluorobenzyl and pyridinone components were detailed, highlighting the methods used to achieve the complex molecular structure (Lv Zhi, 2009). Similarly, Sridhar and Perumal (2005) described a protocol for synthesizing 1,4-dihydropyridines, indicating the versatility of synthesis methods for compounds within this chemical domain (R. Sridhar & P. Perumal, 2005).
Molecular Structure Analysis
The molecular structure of related compounds reveals significant insights into their chemical behavior and potential applications. X-ray crystallography and NMR spectroscopy are common techniques used for structural elucidation. For instance, the crystal structure of a similar compound was investigated to understand its geometric configuration and molecular interactions (B. K. Sagar et al., 2017).
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
1-(3,5-difluorobenzyl)-5-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is part of a family of compounds, which includes 1,2,4-oxadiazoles and 1,2,4-triazoles, that are synthesized through various chemical reactions. The antimicrobial activities of these compounds have been a significant area of research. For instance, Bayrak et al. (2009) synthesized new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluated their antimicrobial activities. They found that these compounds exhibited good to moderate antimicrobial activity, indicating their potential use in medical applications (Bayrak et al., 2009).
Photophysical Properties and Material Applications
The structural modifications in the pyridine moiety of similar compounds have been studied for their impact on photophysical properties. Shang et al. (2015) conducted a theoretical investigation on a series of Ir(III) complexes to explore how N-substitution affects their photophysical properties. They discovered that certain modifications could lead to higher photoluminescent quantum efficiency, suggesting potential applications in blue-emitting materials for OLEDs (Shang et al., 2015).
Potential Anticancer Properties
Another research avenue involves the exploration of the anticancer properties of related compounds. Zhang et al. (2005) discovered that a compound in the same family induced apoptosis in certain cancer cell lines. This compound arrested cells in the G(1) phase, leading to apoptosis. Their research emphasizes the potential of these compounds as anticancer agents (Zhang et al., 2005).
Electronic Properties in OLEDs
Research into the electronic properties of similar compounds has indicated their potential in Organic Light Emitting Diodes (OLEDs). For example, Liu et al. (2014) investigated the electronic structures and photophysical properties of heteroleptic Ir(III) carbene complexes and found that with systematic addition of N substitution in ligands, the properties can be tuned for efficient phosphorescence emitters, suggesting their use in OLEDs (Liu et al., 2014).
Eigenschaften
IUPAC Name |
1-[(3,5-difluorophenyl)methyl]-5-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F3N3O2/c21-15-3-1-2-13(8-15)19-24-20(28-25-19)14-4-5-18(27)26(11-14)10-12-6-16(22)9-17(23)7-12/h1-9,11H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGRCNZLYRTGTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC4=CC(=CC(=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(4-fluorophenyl)-2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2480289.png)
![2-fluoro-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2480290.png)


![2-({4-ethyl-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetonitrile](/img/structure/B2480295.png)
![2-[(3,4-Dichlorophenyl)methyl]-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![3-(2-Aminoethyl)thieno[3,2-d]pyrimidin-4-one;dihydrochloride](/img/structure/B2480299.png)

![N-[1-(2-methylphenoxy)propan-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2480301.png)